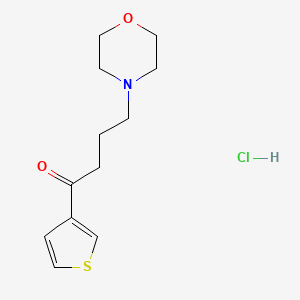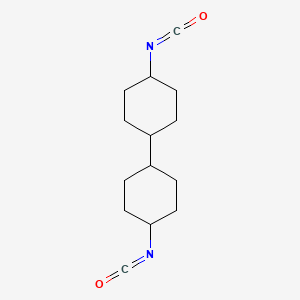![molecular formula C7H12Cl2OS2 B14683950 1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one CAS No. 33310-81-5](/img/structure/B14683950.png)
1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one is an organosulfur compound with the molecular formula C₇H₁₂Cl₂OS₂ It is known for its chemical structure, which includes two chloroethyl groups attached to a sulfanyl (thioether) linkage, and a ketone group at the second position of the propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropan-2-one with thiourea, followed by hydrolysis to yield the desired product. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to maintain precise reaction conditions, such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-ol.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require basic conditions and the presence of a suitable nucleophile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds and as a reagent in organic synthesis.
Biology: The compound’s ability to form cross-links with biological molecules makes it useful in studying protein-DNA interactions and enzyme mechanisms.
Medicine: Research into its potential as a chemotherapeutic agent is ongoing, particularly due to its structural similarity to known alkylating agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is primarily due to the presence of the chloroethyl groups, which can undergo nucleophilic substitution reactions. The compound can alkylate DNA, proteins, and other cellular components, leading to various biological effects, including cytotoxicity and inhibition of cellular processes.
Comparison with Similar Compounds
1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one is structurally similar to other organosulfur compounds, such as mustard gas (bis(2-chloroethyl)sulfide) and nitrogen mustards. it is unique due to the presence of the ketone group, which imparts different chemical reactivity and biological properties.
Similar Compounds
Mustard Gas (Bis(2-chloroethyl)sulfide): Known for its use as a chemical warfare agent, it lacks the ketone group present in this compound.
Nitrogen Mustards: These compounds contain nitrogen atoms in place of sulfur and are used as chemotherapeutic agents.
Properties
CAS No. |
33310-81-5 |
|---|---|
Molecular Formula |
C7H12Cl2OS2 |
Molecular Weight |
247.2 g/mol |
IUPAC Name |
1,3-bis(2-chloroethylsulfanyl)propan-2-one |
InChI |
InChI=1S/C7H12Cl2OS2/c8-1-3-11-5-7(10)6-12-4-2-9/h1-6H2 |
InChI Key |
IEFHROKJDKCZSB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)SCC(=O)CSCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


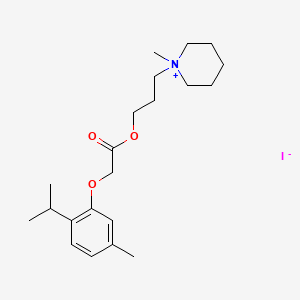
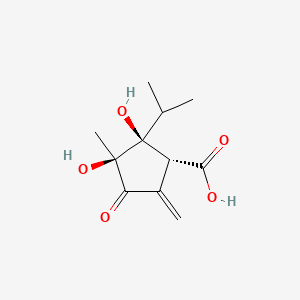
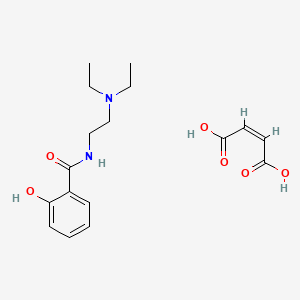
![5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14683904.png)
![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)
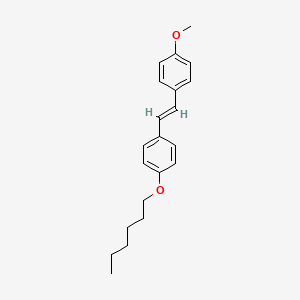

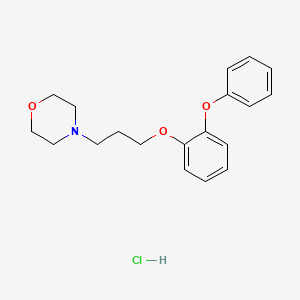
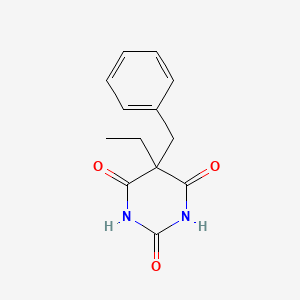
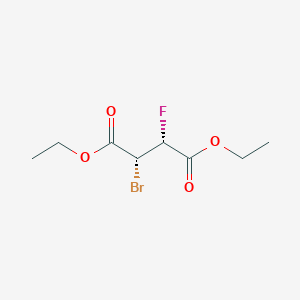
![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
